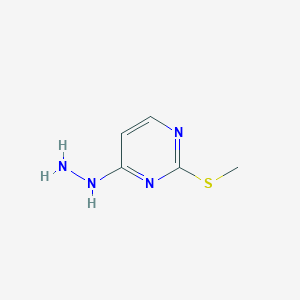

4-Hydrazino-2-(methylsulfanyl)pyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

(2-methylsulfanylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-10-5-7-3-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMAKFIBYJTQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544538 | |

| Record name | 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104408-29-9 | |

| Record name | 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hydrazino 2 Methylsulfanyl Pyrimidine and Its Precursors

Direct Synthesis Strategies

Direct synthesis methods provide a straightforward route to 4-hydrazino-2-(methylsulfanyl)pyrimidine, primarily through nucleophilic substitution reactions. These strategies are favored for their efficiency and the availability of starting materials.

Nucleophilic Substitution Reactions Utilizing Halogenated Pyrimidine (B1678525) Precursors

A predominant method for the synthesis of this compound involves the use of halogenated pyrimidine precursors. The high reactivity of the halogen atom at the C4 position of the pyrimidine ring makes it susceptible to nucleophilic attack by hydrazine (B178648).

The most common and direct synthesis of this compound is achieved through the reaction of 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate (B1144303). nih.gov In a typical procedure, 4-chloro-2-(methylsulfanyl)pyrimidine is dissolved in a suitable solvent, such as methanol. nih.gov Hydrazine hydrate is then added dropwise to the solution, often with external cooling to manage the exothermic nature of the reaction. nih.gov The mixture is stirred at room temperature for a period of time, allowing the nucleophilic substitution to proceed. nih.gov The hydrazine group (-NHNH2) displaces the chlorine atom at the 4-position of the pyrimidine ring, resulting in the formation of this compound. The product, which precipitates out of the solution, can then be isolated by filtration, dried, and purified by recrystallization from a solvent like ethyl acetate. nih.gov This reaction typically affords a good yield of the desired product. nih.gov

Reaction Parameters for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 4-Chloro-2-(methylsulfanyl)pyrimidine (0.01 mol) | 99% Hydrazine Hydrate (0.015 mol) | Methanol | 5 hours | 65% |

Data from a representative synthesis. nih.gov

While a standard procedure provides a respectable yield, the optimization of reaction conditions can lead to significant improvements in the synthesis of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants. For analogous reactions involving nucleophilic substitution on chloropyrimidines, the solvent has been shown to play a crucial role. For instance, in related syntheses, solvents such as ethanol (B145695) or isopropanol (B130326) have been used, and the choice can affect reaction rates and product purity. The reaction temperature is another critical factor; while the reaction proceeds at room temperature, gentle heating could potentially increase the reaction rate, though it may also lead to the formation of side products. The molar excess of hydrazine hydrate is also a variable that can be fine-tuned. A larger excess may drive the reaction to completion more quickly but could also complicate the purification process. Systematic studies varying these parameters would be necessary to determine the optimal conditions for maximizing the yield and purity of this compound.

Synthesis from Methylsulfanyl Pyrimidinones

An alternative pathway to this compound involves starting from 2-(methylsulfanyl)pyrimidin-4(3H)-one. In a related synthesis, 6-aryl-5-cyano-2-S-ethylpyrimidin-4-one derivatives were reacted with hydrazine hydrate. nih.gov This reaction resulted in the formation of the corresponding 2-hydrazinopyrimidin-4-one derivatives, where the ethylthio group was displaced by the hydrazine moiety. nih.gov This suggests that a similar reaction could be applied to 2-(methylsulfanyl)pyrimidin-4(3H)-one. The pyrimidinone would first be reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position into a more reactive chloro group, yielding 4-chloro-2-(methylsulfanyl)pyrimidine. google.com This intermediate can then be treated with hydrazine hydrate, as described in section 2.1.1.1, to furnish the final product. This two-step approach provides a viable synthetic route, particularly if 2-(methylsulfanyl)pyrimidin-4(3H)-one is a more readily available starting material.

Synthesis of Key Intermediates

Preparation of Methylated Pyrimidine-2-thiols

The synthesis of the key precursor, 4-chloro-2-(methylsulfanyl)pyrimidine, begins with the preparation of a methylated pyrimidine-2-thiol. A common starting material for this is 2-thiouracil (B1096). pharmacophorejournal.com The synthesis involves the S-methylation of the thiouracil ring. In a typical procedure, 2-thiouracil is dissolved in a basic solution, such as aqueous sodium hydroxide, to deprotonate the thiol group and form the more nucleophilic thiolate. A methylating agent, such as methyl iodide, is then added to the solution. The thiolate anion attacks the methyl group of the methyl iodide in a nucleophilic substitution reaction, resulting in the formation of S-methyl-2-thiouracil, also known as 2-(methylthio)pyrimidin-4(3H)-one. pharmacophorejournal.com This intermediate can then be chlorinated to produce 4-chloro-2-(methylsulfanyl)pyrimidine. The chlorination is typically achieved by reacting the 2-(methylthio)pyrimidin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com This reaction replaces the hydroxyl group at the 4-position with a chlorine atom, yielding the desired halogenated precursor.

Summary of Precursor Synthesis

| Starting Material | Reagents | Intermediate | Reagents | Final Precursor |

|---|

Formation of 2-Methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones

The synthesis of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones has been optimized to achieve high yields and to produce a variety of analogs. Research has focused on enhancing reaction conditions, which has led to a significant increase in the yield of the trifluoromethyl-substituted version of this heterocycle to 96%. organic-chemistry.org This optimized process has also been successfully applied to the preparation of new analogs with different polyfluoroalkyl substituents. organic-chemistry.org

These compounds are valuable intermediates. Subsequent reactions involving nucleophilic substitution of the methylsulfanyl group with reagents like hydrazine can be performed to yield 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones. organic-chemistry.org The structural integrity of these synthesized heterocycles, confirming their lactam form, has been established through IR and NMR spectroscopy as well as X-ray structural analysis. organic-chemistry.org

| Product | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| 2-Methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one | Not specified in abstract | 96% | organic-chemistry.org |

Preparation of Pyrimidine-5-carboxylates

A key precursor for various functionalized pyrimidines is ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate. Its synthesis can be accomplished through a two-step procedure. georganics.sk The initial step involves a condensation reaction between S-methylisothiourea and diethyl ethoxymethylene malonate under basic conditions, which forms a 4-oxopyrimidine sodium salt. georganics.sk In the second step, this salt is treated with phosphorus oxychloride under reflux to afford the desired 4-chloro derivative. georganics.sk This carboxylate derivative is a valuable starting material, for instance, in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives. georganics.sk

Other synthetic routes to 2-substituted pyrimidine-5-carboxylic esters have also been developed. One such method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org Furthermore, ethyl 2-ethylmercapto-6-chloropyrimidine-5-carboxylate can be synthesized through the reaction of the corresponding 2-mercapto-6-oxypyrimidine with phosphorus oxychloride and phosphorus pentachloride. acs.org

| Step | Reactants | Key Reagent/Condition | Intermediate/Product |

|---|---|---|---|

| 1 | S-methylisothiourea, Diethyl ethoxymethylene malonate | Basic conditions | 4-oxopyrimidine sodium salt |

| 2 | 4-oxopyrimidine sodium salt | Phosphorus oxychloride (POCl₃), Reflux | Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate |

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to enhance sustainability, reduce waste, and improve efficiency. chemicalbook.com These approaches often involve the use of multicomponent reactions, novel catalysts, and alternative energy sources.

A notable sustainable method is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. figshare.com This process is highly efficient, proceeding through a sequence of condensation and dehydrogenation steps to create selective C–C and C–N bonds, liberating only hydrogen and water as byproducts. figshare.com A key advantage is the ability to use alcohols derived from lignocellulose, an abundant form of indigestible biomass, positioning it as a central technique in sustainable synthesis. figshare.com This regioselective protocol allows for the creation of 38 different pyrimidines in yields up to 93%. figshare.com

Other green strategies for pyrimidine synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times and improve yields. For example, bisfused cycles incorporating a pyrido[2,3-d]pyrimidine (B1209978) moiety have been synthesized in just 10 minutes with high yields (89-95%) using this method.

Solvent-Free Reactions : "Grindstone Chemistry," a mechanochemical approach, allows for the synthesis of dihydropyrimidinones under mild, solvent-free, and eco-friendly conditions.

Green Catalysts and Solvents : One-pot three-component condensation reactions have been successfully carried out in aqueous ethanol, a greener solvent system. The use of low-cost and effective catalysts like dibutylamine (B89481) or recyclable nano-catalysts such as nano ZnO also contributes to the sustainability of these synthetic routes.

These methods represent a shift towards more environmentally benign chemical manufacturing, minimizing waste and energy consumption while efficiently producing complex heterocyclic compounds. chemicalbook.com

Reaction Chemistry and Derivatization of 4 Hydrazino 2 Methylsulfanyl Pyrimidine

Condensation Reactions of the Hydrazino Group

The exocyclic hydrazino group in 4-hydrazino-2-(methylsulfanyl)pyrimidine is a potent nucleophile, readily reacting with electrophilic carbon atoms, particularly those in carbonyl compounds. These condensation reactions are fundamental to the derivatization of this pyrimidine (B1678525) core.

Formation of Hydrazones with Aldehydes and Ketones

The reaction of this compound with various aldehydes and ketones under mild, often acid-catalyzed, conditions leads to the formation of the corresponding hydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the carbonyl carbon, followed by the elimination of a water molecule.

The general transformation is a reliable method for introducing a wide array of substituents onto the pyrimidine scaffold, thereby modulating its steric and electronic properties. For instance, reaction with aromatic aldehydes yields N'-arylidene-4-hydrazino-2-(methylsulfanyl)pyrimidines. The resulting C=N double bond of the hydrazone moiety is a key structural feature, extending the conjugation of the pyrimidine system.

A variety of carbonyl compounds can be employed in this reaction, as illustrated by the following examples with analogous hydrazinopyrimidines:

| Hydrazinopyrimidine Derivative | Carbonyl Compound | Product Type | Reference |

| 2-Hydrazino-4-amino-5-methylpyrimidine | 5-Nitro-furan-2-aldehyde | Hydrazone | |

| 4-Hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole | Acetylacetone (B45752) | Pyrazolyl-substituted pyrimidine | |

| 4-Hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole | Ethyl acetoacetate | Pyrazolone (B3327878) precursor |

These reactions are typically high-yielding and are often carried out in alcoholic solvents. The products are generally stable crystalline solids.

Synthesis of Schiff Bases from Hydrazinyl Pyrimidines

Hydrazones are a specific class of compounds known as Schiff bases, which are characterized by a carbon-nitrogen double bond where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. The products formed from the condensation of this compound with aldehydes and ketones are correctly identified as hydrazone-type Schiff bases.

The synthesis of these Schiff bases is a straightforward and efficient process, typically involving the refluxing of equimolar amounts of the hydrazinopyrimidine and the respective carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. The formation of the azomethine group (-C=N-) is a key transformation that imparts significant biological and chemical properties to the resulting molecule. These pyrimidine Schiff bases are versatile ligands in coordination chemistry and serve as intermediates for the synthesis of other heterocyclic compounds.

Cyclization Reactions Leading to Fused Heterocycles

The hydrazino group, especially after condensation to form hydrazones, provides a strategically positioned nucleophile for intramolecular cyclization reactions. These reactions are of great importance as they lead to the formation of fused heterocyclic systems, such as pyrazolopyrimidines and triazolopyrimidines, which are core structures in many pharmacologically active compounds.

Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known purine (B94841) isostere and is of significant interest in medicinal chemistry. This compound is an excellent precursor for the synthesis of this fused ring system. The general strategy involves the reaction of the hydrazinopyrimidine with a 1,3-dielectrophilic species, which provides the two carbon atoms necessary to form the pyrazole (B372694) ring.

A common method is the condensation with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate. The reaction proceeds through the initial formation of a hydrazone, which then undergoes an intramolecular cyclization via attack of the pyrimidine ring nitrogen (N3) or the amino group of the hydrazone on the second carbonyl group, followed by dehydration to yield the aromatic pyrazolo[3,4-d]pyrimidine ring system.

| Reagent | Resulting Fused Ring System |

| 1,3-Diketones (e.g., Acetylacetone) | Dimethyl-substituted pyrazolo[3,4-d]pyrimidine |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazol-one fused to the pyrimidine ring |

| Malononitrile derivatives | Aminopyrazolo[3,4-d]pyrimidine |

These cyclocondensation reactions provide a versatile route to a wide range of substituted 2-(methylsulfanyl)pyrazolo[3,4-d]pyrimidines.

Synthesis of Triazolopyrimidine Derivatives

Another important class of fused heterocycles accessible from this compound are the triazolopyrimidines. These are typically synthesized by reacting the hydrazino group with reagents that can provide a single carbon atom to form the triazole ring.

Common reagents for this transformation include orthoesters (such as triethyl orthoformate), formic acid, and cyanogen (B1215507) bromide. For example, heating this compound with triethyl orthoformate leads to the formation of 2-(methylsulfanyl)- google.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidine. The reaction proceeds via the formation of an intermediate ethoxymethylenehydrazino-pyrimidine, which then undergoes intramolecular cyclization with the elimination of ethanol.

Depending on the reaction conditions and the substituent at the 5-position of the pyrimidine ring, rearrangement to the more thermodynamically stable google.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine isomer can sometimes occur.

| Reagent | Resulting Fused Ring System |

| Triethyl orthoformate | google.comnih.govresearchgate.netTriazolo[4,3-c]pyrimidine |

| Formic acid | google.comnih.govresearchgate.netTriazolo[4,3-c]pyrimidin-5(6H)-one (after oxidation) |

| Cyanogen chloride | 3-Amino- google.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidine |

This methodology provides a direct and efficient route to the triazolopyrimidine core, a scaffold present in numerous bioactive molecules.

Intramolecular Cyclization Pathways

Intramolecular cyclization of derivatives of this compound can occur when a suitable electrophilic center is present within the molecule. This is often achieved by first derivatizing the hydrazino group with a reagent that contains a latent electrophile.

For example, acylation of the hydrazino group with a reagent like chloroacetyl chloride would introduce an electrophilic carbon atom. Subsequent treatment with a base could then induce an intramolecular nucleophilic attack from the N3 position of the pyrimidine ring onto this carbon, leading to the formation of a third fused ring.

While specific examples for this compound are not extensively documented in readily available literature, the principle is a well-established strategy in heterocyclic chemistry for the construction of polycyclic systems. The reactivity of the pyrimidine ring nitrogens and the exocyclic hydrazino group provides multiple avenues for such intramolecular cyclization reactions, making it a versatile building block for complex heterocyclic synthesis.

Nucleophilic Transformations at the Methylsulfanyl Position

The 2-(methylsulfanyl) group on the pyrimidine ring is a potential site for nucleophilic aromatic substitution (SNAr). However, compared to other leaving groups such as sulfonyl or halo groups, the methylthio group is generally less reactive. nih.gov Its displacement typically requires forcing conditions or strong nucleophiles. Studies on related 2-(methylthio)pyrimidine (B2922345) systems have shown that this group can be labile under certain circumstances. For instance, in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the methylthio group was found to be displaced by cyanide ion in dimethyl sulfoxide (B87167). rsc.org An excess of a strong nucleophile like sodium methoxide (B1231860) can also lead to the displacement of the methylthio group, resulting in a dimethoxy derivative. rsc.org

In the context of this compound, the electron-donating nature of the hydrazino group at the C4 position would further deactivate the C2 position towards nucleophilic attack, making the displacement of the methylsulfanyl group challenging. In contrast, 2-sulfonylpyrimidines are significantly more reactive and readily undergo substitution with nucleophiles like thiols. nih.gov For 2-(methylthio)pyrimidines, observable reactions with thiol nucleophiles like glutathione (B108866) failed to occur under conditions where 2-sulfonylpyrimidines reacted readily. nih.gov Therefore, nucleophilic substitution at the C2-methylsulfanyl position of this compound is not a commonly utilized synthetic pathway without prior oxidation of the sulfur atom to a better leaving group, such as a sulfone.

| Starting Material | Nucleophile | Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | NaCN | Dimethyl sulfoxide | Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | NaOCH₃ (excess) | Not specified | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | rsc.org |

| 2-(Methylthio)pyrimidine derivative | Glutathione (thiol) | Aqueous buffer | No observable reaction | nih.gov |

Acylation and Carbamothioylation of the Hydrazine (B178648) Moiety

The hydrazine group at the C4 position is a potent nucleophile and readily reacts with various acylating agents. The terminal nitrogen atom of the hydrazine moiety is the primary site of reaction. For example, treatment of related 3-methylthio-pyrazolo[3,4-d]pyrimidine derivatives bearing a hydrazino group with acylating agents like benzoyl chloride leads to the formation of fused heterocyclic systems. nih.gov In this reaction, acylation is followed by an intramolecular cyclization to yield a triazolopyrimidine ring system. nih.gov

Acetylation is another common transformation. The reaction of hydrazino-substituted thiazolo[3,2-a]benzimidazoles with acetic anhydride (B1165640) results in the formation of the corresponding N-acetyl derivatives. researchgate.net These reactions highlight the synthetic utility of the hydrazine group as a handle for constructing more complex, fused ring systems. While specific examples for carbamothioylation of this compound are not detailed in the provided context, the high nucleophilicity of the hydrazine group suggests it would readily react with isothiocyanates to form the corresponding thiosemicarbazide (B42300) derivatives, which are precursors to various heterocyclic compounds like triazoles and thiadiazoles.

| Starting Material | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 4-Hydrazino-3-methylthio-pyrazolo[3,4-d]pyrimidine derivative | Benzoyl chloride | Acylation / Cyclization | Fused triazolopyrimidine | nih.gov |

| 4-Hydrazino-2-methylpyrimidino[4′,5′:4,5]thiazolo[3,2-a]benzimidazole | Acetic anhydride | Acetylation | N-acetyl derivative | researchgate.net |

Reactions with Dienophiles and Other Electrophiles

The reactivity of this compound with electrophiles is largely centered on the nucleophilic character of the hydrazine group. The terminal -NH₂ group readily participates in condensation reactions with carbonyl compounds. For instance, condensation of a similar hydrazino derivative with 1,3-dicarbonyl compounds such as acetylacetone, or with β-ketoesters like ethyl acetoacetate, provides a classical route to the synthesis of pyrazole-substituted heterocycles. researchgate.net The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable pyrazole or pyrazolone ring. researchgate.net

Regarding reactions with dienophiles, the pyrimidine ring is an electron-deficient heterocycle. This electronic nature makes it a poor diene component in normal electron-demand Diels-Alder reactions, which require an electron-rich diene. mdpi.com While Diels-Alder reactions have been explored for other nitrogen heterocycles like dihydroxypyrazines, there is little evidence to suggest that this compound itself readily participates as a diene in [4+2] cycloadditions. rsc.org Conversely, the C5=C6 double bond of the pyrimidine ring could potentially act as a dienophile, but this reactivity is often limited to reactions with highly reactive, electron-rich dienes. No specific examples of this compound acting as a dienophile were identified in the searched literature. The primary mode of reaction with electrophilic species remains the nucleophilic attack by the exocyclic hydrazine group.

| Starting Material | Electrophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Hydrazino-2-methylpyrimidino[4′,5′:4,5]thiazolo[3,2-a]benzimidazole | Acetylacetone | Neat, heat | (3,5-Dimethylpyrazolyl)-substituted derivative | researchgate.net |

| 4-Hydrazino-2-methylpyrimidino[4′,5′:4,5]thiazolo[3,2-a]benzimidazole | Ethyl acetoacetate | Refluxing ethanol, then heat | Pyrazolone-substituted derivative | researchgate.net |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 4-Hydrazino-2-(methylsulfanyl)pyrimidine is not extensively reported in publicly available literature, the expected spectral features can be predicted based on its molecular structure and analysis of related pyrimidine (B1678525) derivatives.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrimidine ring protons, the hydrazino group protons, and the methylsulfanyl protons would each resonate in characteristic regions.

Pyrimidine Protons (H-5 and H-6): The two aromatic protons on the pyrimidine ring are expected to appear as doublets due to coupling with each other. The proton at the C-6 position is typically found further downfield than the proton at C-5.

Hydrazino Protons (NH and NH₂): The hydrazino group has two types of protons, those on the terminal amino group (NH₂) and the one on the linking nitrogen (NH). These signals are often broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Methylsulfanyl Protons (S-CH₃): The three protons of the methyl group attached to the sulfur atom are expected to appear as a sharp singlet, typically in the upfield region of the spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-6 (Pyrimidine ring) | Downfield | Doublet (d) | 1H |

| H-5 (Pyrimidine ring) | Upfield relative to H-6 | Doublet (d) | 1H |

| NH (Hydrazino) | Variable, potentially broad | Singlet (s, broad) | 1H |

| NH₂ (Hydrazino) | Variable, potentially broad | Singlet (s, broad) | 2H |

| S-CH₃ (Methylsulfanyl) | ~2.5 | Singlet (s) | 3H |

The ¹³C NMR spectrum is expected to display five distinct signals, corresponding to the five unique carbon atoms in the molecule.

Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region of the spectrum. The carbons directly bonded to nitrogen atoms (C-2, C-4, and C-6) typically appear at lower field compared to C-5. The C-2 carbon, bonded to both a nitrogen and the sulfur atom, and the C-4 carbon, bonded to two nitrogens, are expected to be the most deshielded.

Methylsulfanyl Carbon (S-CH₃): The carbon of the methyl group is expected to appear as a signal in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift Region (δ, ppm) |

|---|---|

| C-2 | Downfield (~160-170) |

| C-4 | Downfield (~160-170) |

| C-6 | Downfield (~150-160) |

| C-5 | Upfield relative to other ring carbons (~100-110) |

| S-CH₃ | Upfield (~10-20) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the hydrazino group, the C-H bonds of the methyl group and pyrimidine ring, and the various bonds within the pyrimidine ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Hydrazino) | Stretching | 3200-3400 | Medium, often broad |

| C-H (Aromatic/Methyl) | Stretching | 2900-3100 | Medium to Weak |

| C=N / C=C (Pyrimidine ring) | Stretching | 1500-1650 | Medium to Strong |

| N-H (Hydrazino) | Bending | 1580-1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₅H₈N₄S), the calculated molecular weight is 156.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 156. The presence of a sulfur atom would also give rise to a characteristic M+2 peak at m/z 158 with an intensity of approximately 4.4% relative to the M⁺ peak, corresponding to the natural abundance of the ³⁴S isotope.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined, revealing key details about its molecular geometry. nih.gov The molecule is essentially planar. nih.gov In the crystal lattice, the molecules form centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds. These dimers are further linked by additional N—H⋯N hydrogen bonds, creating a two-dimensional array. nih.gov This network of hydrogen bonds results in wave-like supramolecular chains that are interconnected. nih.gov

| Parameter | Value |

|---|---|

| Chemical formula | C₅H₈N₄S |

| Molecular weight | 156.21 |

| Crystal system | Orthorhombic |

| a (Å) | 12.7906 (2) |

| b (Å) | 7.7731 (1) |

| c (Å) | 14.4354 (3) |

| Volume (ų) | 1435.21 (4) |

| Z | 8 |

| Temperature (K) | 100.0 (1) |

| Radiation type | Mo Kα |

| Final R indices [I > 2σ(I)] | R1 = 0.032 |

| R indices (all data) | wR2 = 0.087 |

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Assemblies

The crystal structure of this compound reveals a network of intermolecular interactions dominated by N—H···N hydrogen bonds, which are fundamental to the formation of its supramolecular architecture. nih.govnih.gov In the crystalline state, molecules of the compound organize into centrosymmetric dimers through pairs of N—H···N hydrogen bonds. nih.govnih.gov

These primary dimeric structures are further extended into a two-dimensional array. nih.gov The assembly process involves additional N—H···N hydrogen bonds that link the dimers, creating wave-like supramolecular chains that propagate along the b-axis of the crystal. nih.gov A notable feature of this arrangement is the interconnection of these chains through the formation of R(8) ring motifs, a specific graph-set descriptor for hydrogen-bonded patterns. nih.govnih.gov The molecule itself is reported to be essentially planar. nih.gov

The key hydrogen bonding interactions are detailed in the table below:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N3—H1N3···N1 | 0.84 (2) | 2.24 (2) | 3.070 (1) | 172 (1) |

| N4—H1N4···N2 | 0.82 (2) | 2.42 (2) | 3.208 (1) | 161 (1) |

| N4—H2N4···N2 | 0.89 (1) | 2.30 (2) | 3.137 (1) | 157 (1) |

Data sourced from Acta Crystallographica Section E. nih.gov

Crystal Packing and Lattice Dynamics

The compound crystallizes in the orthorhombic space group Pbca. nih.gov The unit cell parameters, determined at a temperature of 100.0 (1) K, define the dimensions of the crystal lattice. nih.gov These parameters, along with other crystallographic data, provide insight into the spatial arrangement of the molecules within the crystal.

Below is a summary of the crystallographic data:

| Crystal Parameter | Value |

| Chemical Formula | C₅H₈N₄S |

| Molecular Weight | 156.21 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.7906 (2) |

| b (Å) | 7.7731 (1) |

| c (Å) | 14.4354 (3) |

| V (ų) | 1435.21 (4) |

| Z | 8 |

| T (K) | 100.0 (1) |

| μ (mm⁻¹) | 0.38 |

| Dₓ (Mg m⁻³) | 1.446 |

Data sourced from Acta Crystallographica Section E. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures of molecules. DFT calculations for 4-Hydrazino-2-(methylsulfanyl)pyrimidine would typically be performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a detailed understanding of its electronic and structural properties. nih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in a DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. For this compound, the optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational method. Experimental studies on the crystal structure of this compound have shown that the molecule is essentially planar. nih.gov In the crystalline state, molecules form centrosymmetric dimers linked by N—H⋯N hydrogen bonds, which further assemble into a two-dimensional array. nih.gov

| Parameter | Description |

|---|---|

| Optimized Bond Lengths (Å) | Calculated distances between bonded atoms. |

| Optimized Bond Angles (°) | Calculated angles between adjacent bonds. |

| Dihedral Angles (°) | Calculated angles between planes defined by sets of atoms, indicating molecular conformation. |

| Total Energy (Hartree) | The total electronic energy of the optimized molecular structure. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. The energy of the LUMO is related to the electron affinity and signifies the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability.

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) (eV) | The difference in energy between the LUMO and HOMO, indicating molecular stability. |

Global Reactivity Indices (e.g., Electronic Hardness, Chemical Potential, Electrophilicity Index)

Electronic Chemical Potential (μ) : This index measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

| Index | Formula | Description |

|---|---|---|

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer. |

| Global Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale.

Regions of negative electrostatic potential (usually colored red) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the hydrazine (B178648) group, indicating these as potential sites for interaction with electrophiles. The hydrogen atoms of the hydrazine group would likely exhibit positive potential, making them susceptible to nucleophilic interactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While DFT calculations provide information on the static properties of a molecule, MD simulations can reveal its dynamic behavior, such as conformational changes and interactions with its environment (e.g., solvent molecules).

For this compound, an MD simulation could be performed to study its behavior in a solvent, such as water. This would provide insights into how the molecule interacts with solvent molecules through hydrogen bonding and other intermolecular forces. MD simulations are particularly useful for understanding the behavior of molecules in biological systems, such as their interaction with proteins or nucleic acids.

Quantum Chemical Calculations for Reactivity Prediction

Beyond the global reactivity indices, quantum chemical calculations can be used to predict the local reactivity of a molecule, identifying specific atoms or functional groups that are most likely to participate in a chemical reaction. This is often achieved through the calculation of local reactivity descriptors, such as Fukui functions.

Fukui functions indicate the change in electron density at a particular point in a molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites within the molecule. For this compound, these calculations could pinpoint which of the nitrogen or sulfur atoms is the most likely site for electrophilic attack, or which carbon or hydrogen atom is most susceptible to nucleophilic attack.

Tautomerism Studies and Energy Landscapes

The phenomenon of tautomerism, particularly amino-imino tautomerism, is a critical aspect of the structural chemistry of heterocyclic compounds like this compound. This process involves proton migration, leading to structural isomers that can coexist in equilibrium. For this compound, two primary tautomeric forms are considered: the amino form and the imino form.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in exploring the energy landscapes of these tautomers. scirp.orgresearchgate.net Such calculations can determine the optimized geometries, total energies, and thermodynamic parameters (enthalpy, Gibbs free energy) for each form. scirp.orgresearchgate.net Although specific computational studies for this compound are not detailed in the available literature, extensive research on analogous structures provides significant insights. For instance, studies on related 2-hydrazinopyrimidine (B184050) and 4-aminopyrimidine (B60600) systems consistently indicate that the amino tautomer is generally more stable than the imino form. researchgate.netnih.govresearchgate.netrsc.org Experimental and computational work on 2-hydrazino-4,6-dimethylpyrimidine found it exists predominantly as the amino tautomer. researchgate.netrsc.org The relative stability is influenced by factors such as intramolecular interactions, solvent effects, and electronic delocalization. rsc.org DFT calculations on similar systems have shown that the energy barrier for proton transfer in the excited state can be quite low, suggesting a dynamic equilibrium. nih.gov The energy difference between tautomers dictates their relative populations at equilibrium, with the more stable form predominating. researchgate.netrsc.org

Nonlinear Optical (NLO) Property Investigations

Pyrimidine derivatives are recognized for their potential in the field of nonlinear optics (NLO) due to the π-deficient nature of the pyrimidine ring, which makes it an effective component in creating push-pull molecular systems for NLO materials. rsc.orgresearchgate.netrsc.org The incorporation of a hydrazino group can further enhance these properties. researchgate.net Computational quantum chemistry is a primary tool for investigating the NLO response of molecules, predicting key parameters without the need for complex experimental setups. mdpi.com

Theoretical investigations of NLO properties typically involve DFT calculations to determine the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). researchgate.netmdpi.com These parameters quantify how the charge distribution of a molecule responds to an external electric field. A high hyperpolarizability value is indicative of a significant NLO response, making the material a candidate for applications in photonic devices, optical data processing, and frequency conversion. rsc.orgresearchgate.netrsc.org Studies on various pyrimidine derivatives show that their NLO behavior can be significantly enhanced in a crystalline environment. rsc.orgrsc.org Computational methods like the finite-field approach or iterative electrostatic embedding are used to calculate these properties. researchgate.netrsc.org The results from such calculations guide the design of new molecules with optimized NLO characteristics. rsc.org

| Parameter | Description | Typical Units |

|---|---|---|

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule (molecular polarity). | Debye |

| Mean Polarizability (α₀) | The ability of the molecule's electron cloud to be distorted by an external electric field. | esu (electrostatic units) |

| Anisotropy of Polarizability (Δα) | The difference in polarizability along different molecular axes. | esu |

| First Hyperpolarizability (β₀) | A measure of the second-order, or first nonlinear, response of a molecule to an intense electromagnetic field. High values are desirable for NLO materials. | esu |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to interpret the electronic wavefunction of a molecule in terms of a localized, chemical bonding picture. wikipedia.orgwisc.edu It provides detailed insights into intramolecular interactions, such as charge transfer, hyperconjugation, and delocalization of electron density, which contribute to molecular stability. nih.govresearchgate.netnih.gov

In NBO analysis, the electronic wavefunction is translated into Lewis-like structures composed of one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.org The analysis then examines the interactions between filled "donor" NBOs (Lewis-type orbitals like bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals like antibonds). nih.govyoutube.com The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. nih.gov For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from nitrogen atoms into the antibonding (π*) orbitals of the pyrimidine ring, contributing to its aromatic stability. nih.govresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N₃ | π(C₂-N₁) | Lone Pair → Antibonding π | ~50-60 |

| LP(1) N₅ | π(N₄-C₄) | Lone Pair → Antibonding π | ~40-50 |

| π(C₅-C₆) | π(C₄-N₃) | π → Antibonding π | ~20-25 |

| LP(1) S₇ | σ(C₂-C₈) | Lone Pair → Antibonding σ | ~5-10 |

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.com The Hirshfeld surface is a three-dimensional map that defines the space a molecule occupies in a crystal, based on the electron distribution of the whole crystal. iucr.org Distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated, and a normalized contact distance (dnorm) is mapped onto the surface, highlighting regions of significant intermolecular contact. nih.goviucr.org

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | ~40-55 |

| N···H / H···N | ~15-25 |

| C···H / H···C | ~10-20 |

| S···H / H···S | ~5-10 |

| Other (C···C, N···C, etc.) | ~1-5 |

Applications of 4 Hydrazino 2 Methylsulfanyl Pyrimidine in Organic Synthesis

As a Versatile Building Block for Complex Heterocycles

4-Hydrazino-2-(methylsulfanyl)pyrimidine serves as a crucial starting material in the synthesis of a variety of complex heterocyclic compounds. nih.gov Its utility stems from the presence of multiple reactive sites, particularly the hydrazine (B178648) moiety, which can readily undergo condensation and cyclization reactions with a range of electrophilic partners. This reactivity allows for the construction of diverse fused and substituted heterocyclic systems. Hydrazine derivatives are recognized as valuable building blocks for creating heterocyclic compounds that feature N-N bonds. nih.gov

The pyrimidine (B1678525) core itself is a significant pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antimicrobial, anti-inflammatory, and analgesic properties. nih.gov The introduction of a hydrazine group at the 4-position of the 2-(methylsulfanyl)pyrimidine scaffold opens up avenues for the synthesis of novel derivatives with potentially enhanced or unique pharmacological profiles.

One of the primary applications of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. These reactions typically involve the condensation of the hydrazinopyrimidine with β-dicarbonyl compounds or their synthetic equivalents. The general reaction scheme involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to afford the fused pyrazolopyrimidine ring system. The specific reaction conditions and the nature of the substituents on the β-dicarbonyl compound can influence the final product's structure and yield.

For instance, the reaction with various chalcones can lead to the formation of substituted pyrazolo[1,5-a]pyrimidines. These compounds have been investigated for their potential as cytotoxic agents against various cancer cell lines. The diversity of commercially available chalcones allows for the generation of a wide array of pyrazolopyrimidine derivatives, facilitating the exploration of structure-activity relationships.

Below is a data table summarizing the synthesis of representative complex heterocycles derived from hydrazinopyrimidine precursors.

| Reactant | Resulting Heterocycle | Biological Activity/Significance |

| Chalcones | Pyrazolo[1,5-a]pyrimidines | Investigated for cytotoxic activity against cancer cell lines. |

| β-ketoesters | Pyrazolopyrimidinones | Core structures in various biologically active molecules. |

| Dicyanomethylene compounds | Pyrazolo[3,4-d]pyrimidines | Analogs of biogenic purines with potential as bioactive molecules. |

Precursor for Annulated Pyrimidine Systems

The reactivity of this compound extends to its use as a precursor for a variety of annulated, or fused, pyrimidine systems. The hydrazine group is a key functional handle that enables the construction of additional heterocyclic rings onto the pyrimidine core. This strategy is widely employed to create novel polycyclic heteroaromatic compounds with diverse chemical and biological properties.

A significant application in this context is the synthesis of triazolopyrimidine derivatives. For example, reaction with orthoesters can lead to the formation of acs.orgcapes.gov.bracs.orgtriazolo[4,3-c]pyrimidines, which can then be isomerized to the more thermodynamically stable acs.orgcapes.gov.bracs.orgtriazolo[1,5-c]pyrimidines under acidic, basic, or thermal conditions. This isomerization is a well-documented phenomenon in the chemistry of fused triazolopyrimidines.

Furthermore, the reaction of hydrazinopyrimidines with cyanogen (B1215507) bromide can yield aminotriazolopyrimidines. These reactions proceed under mild conditions and provide a direct route to this class of fused heterocycles. The resulting aminotriazolopyrimidines can also undergo rearrangement to their isomers, offering access to a broader range of chemical space.

The table below presents examples of annulated pyrimidine systems synthesized from hydrazinopyrimidine precursors.

| Reagent | Annulated System | Key Features |

| Orthoesters | Triazolopyrimidines | Can form different isomeric products depending on reaction conditions. |

| Cyanogen Bromide | Aminotriazolopyrimidines | Direct synthesis under mild conditions. |

| α-haloketones | Pyrimido[4,5-e] acs.orgcapes.gov.bracs.orgtriazines | Formation of a six-membered triazine ring fused to the pyrimidine. |

The synthesis of these annulated systems is of great interest in medicinal chemistry, as the fusion of a triazole or other heterocyclic ring to the pyrimidine scaffold can significantly modulate the molecule's biological activity. These fused systems are often investigated as potential inhibitors of various enzymes or as ligands for specific receptors.

Role in Combinatorial Library Design

This compound is a highly suitable scaffold for the design and synthesis of combinatorial libraries of small molecules. Its utility in this area is attributed to the presence of two distinct and orthogonally reactive functional groups: the hydrazine moiety and the methylsulfanyl group. This allows for the systematic and parallel introduction of a wide variety of substituents, leading to the generation of large and diverse compound libraries for high-throughput screening.

The hydrazine group at the C4 position can be readily reacted with a diverse set of aldehydes and ketones to form a library of hydrazones. These reactions are typically high-yielding and can be performed under mild conditions, making them amenable to automated parallel synthesis. Furthermore, the resulting hydrazones can be subsequently cyclized with various reagents to create a library of fused pyrazole (B372694) or triazole derivatives, further increasing the structural diversity of the library.

The methylsulfanyl group at the C2 position provides an additional point of diversification. This group can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a second set of diverse building blocks into the pyrimidine core. The reactivity of the methylsulfanyl group as a leaving group can be enhanced by oxidation to the corresponding sulfoxide (B87167) or sulfone.

The combination of these two reactive sites allows for a "split-and-pool" combinatorial synthesis strategy. In this approach, a common pyrimidine scaffold is first reacted with a set of aldehydes to generate a library of hydrazone intermediates. This library is then "split" into multiple portions, and each portion is reacted with a different nucleophile to displace the methylsulfanyl group. Finally, the portions are "pooled" to create the final, highly diverse library of compounds.

The design of pyrimidine-focused DNA-encoded libraries (DELs) highlights the value of using functionalized pyrimidine cores to generate large collections of molecules for drug discovery. nih.gov The principles applied in DEL synthesis, where diverse building blocks are attached to a central scaffold, are directly applicable to the use of this compound in traditional combinatorial chemistry. The ability to introduce diversity at multiple positions on the pyrimidine ring makes it an attractive starting point for the generation of libraries with drug-like properties. nih.gov

The following table outlines the potential for diversification at the key positions of the this compound scaffold in a combinatorial library design.

| Position | Reactive Group | Potential Building Blocks | Resulting Functionality |

| C4 | Hydrazine | Aldehydes, Ketones, β-dicarbonyls | Hydrazones, Pyrazoles, Triazoles |

| C2 | Methylsulfanyl | Amines, Thiols, Alcohols | Substituted amines, thioethers, ethers |

This multi-point diversification strategy enables the exploration of a vast chemical space around the pyrimidine core, increasing the probability of identifying novel hit compounds with desired biological activities in drug discovery campaigns.

Biological and Pharmacological Research Applications of Derivatives

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Derivatives incorporating the pyrimidine (B1678525) and hydrazone scaffolds have been extensively investigated for their broad-spectrum antimicrobial properties. healthinformaticsjournal.comhealthinformaticsjournal.com These compounds have shown promise in combating various pathogens, including bacteria, fungi, and viruses, which is crucial in the era of growing multidrug resistance.

Antibacterial: Hydrazide-hydrazone derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. healthinformaticsjournal.com For instance, certain substituted-benzoyl hydrazino pyrimidines have shown notable effectiveness. One study highlighted a derivative, compound KLB g with a 3-CH₃ substituent, which exhibited superior activity against Bacillus subtilis compared to the standard antibiotic ampicillin. Another compound from the same series, KLB j, was significantly effective against Staphylococcus aureus. nih.gov Generally, these types of compounds have shown better activity against Gram-negative bacteria than Gram-positive ones. nih.gov

Antifungal: The antifungal potential of pyrimidine hydrazone derivatives has also been explored. Studies have shown that these compounds can be effective against various fungal species. For example, newly synthesized pyrimidine and pyrimidopyrimidine derivatives were tested against Candida albicans and Aspergillus flavus, with several compounds exhibiting excellent antifungal activity when compared to the reference drug clotrimazole. nih.gov

Antiviral: The pyrimidine nucleus is a key component in several antiviral drugs, and its derivatives continue to be a focus of antiviral research. mdpi.com Hydrazone derivatives have also been reported to possess antiviral properties. healthinformaticsjournal.com Research into 4-oxo-4H-quinoline acylhydrazone derivatives revealed that several compounds exhibited moderate to good antiviral activities in vivo against Tobacco Mosaic Virus (TMV). tandfonline.com Specifically, compounds with inactive, curative, and protective activities at 500 mg/L were found to be more potent than the commercial antiviral agent ribavirin. tandfonline.com

| Compound Type | Activity | Target Organism | Key Findings | Reference |

|---|---|---|---|---|

| Substituted-benzoyl hydrazino pyrimidine (KLB g) | Antibacterial | Bacillus subtilis | Showed outstanding activity, outperforming ampicillin. | nih.gov |

| Substituted-benzoyl hydrazino pyrimidine (KLB j) | Antibacterial | Staphylococcus aureus | Demonstrated significant effectiveness. | nih.gov |

| Pyrimidopyrimidine derivatives | Antifungal | Candida albicans, Aspergillus flavus | Exhibited excellent activity compared to clotrimazole. | nih.gov |

| 4-Oxo-4H-quinoline acylhydrazone derivative (Compound 4) | Antiviral | Tobacco Mosaic Virus (TMV) | Showed higher inactive, curative, and protective activities than ribavirin. | tandfonline.com |

Anticancer and Antitumor Potential

The development of novel anticancer agents is a primary focus of medicinal chemistry, and pyrimidine-hydrazone derivatives have emerged as a promising class of compounds. tandfonline.com Their mechanism of action often involves inducing apoptosis in cancer cells and inhibiting key enzymes and proteins essential for tumor growth and proliferation. nih.govpjps.pk

A series of nih.govtandfonline.comnih.govtriazolo[4,5-d]pyrimidine derivatives containing a hydrazine (B178648) moiety were synthesized and evaluated for their antiproliferative activities against five different human cancer cell lines. pjps.pk Many of these compounds showed significant growth inhibition. Notably, one derivative (compound 34) was particularly potent against prostate cancer (PC3) cells with an IC₅₀ value of 26.25 nM. pjps.pk Furthermore, this compound displayed excellent selectivity for cancer cells over normal cell lines. pjps.pk Similarly, other studies have reported on pyrimidine derivatives that outperform standard drugs like Adriamycin against human lung cancer cells (A-549). nih.gov

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| nih.govtandfonline.comnih.govtriazolo[4,5-d]pyrimidine-hydrazone derivative (Compound 34) | PC3 (Prostate) | 26.25 nM | pjps.pk |

| 5,5-diphenylhydantoin Schiff's base (Compound 10) | MCF-7 (Breast) | 11.18 µM | researchgate.net |

| 5,5-diphenylhydantoin Schiff's base (Compound 10) | HCT-116 (Colon) | 17.90 µM | researchgate.net |

| 5,5-diphenylhydantoin Schiff's base (Compound 10) | HePG-2 (Liver) | 10.69 µM | researchgate.net |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast) | 4.3 µg/mL (0.013 µM) | researchgate.net |

A key mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that certain chemotherapeutic drugs' efficacy is directly correlated with their ability to induce apoptosis. globalresearchonline.net Studies on nih.govtandfonline.comnih.govtriazolo[4,5-d]pyrimidine-hydrazone derivatives demonstrated that the most potent compounds could significantly induce apoptosis in cancer cells. pjps.pk This process was associated with an increase in cellular reactive oxygen species (ROS) content, which can trigger apoptotic pathways. pjps.pk Similarly, other hydrazone derivatives have been reported to selectively induce apoptosis in cancer cells. nih.gov

Targeting specific enzymes and proteins that are overexpressed or play a critical role in cancer cell survival is a validated strategy in cancer therapy. Derivatives of 4-Hydrazino-2-(methylsulfanyl)pyrimidine have been explored as inhibitors of several such targets.

Mnk (MAP kinase-interacting kinases): MNK1 and MNK2 are enzymes that play important roles in promoting tumorigenesis. nih.gov The development of potent and selective inhibitors of MNK1/2 is an active area of research. researcher.life A series of thieno[2,3-d]pyrimidine (B153573) derivatives were designed and synthesized, leading to the discovery of compounds that were active as MNK inhibitors. One compound, designated MNK-7g, was found to be a potent inhibitor of MNK1 and even more potent against MNK2. nih.gov

SecA: SecA is an ATPase that is an essential component of the protein translocation machinery in bacteria. As it is unique to bacteria and absent in mammals, it is an ideal target for developing new antimicrobials. nih.gov However, its role and the effect of its inhibition in cancer are less explored. Thiouracil-pyrimidine and triazole-pyrimidine series have been identified as non-competitive inhibitors of SecA ATPase activity. nih.gov

Other Targets: Further research has shown that pyrimidine-hydrazone derivatives can inhibit other crucial targets. For example, compound 34 from the nih.govtandfonline.comnih.govtriazolo[4,5-d]pyrimidine series was found to suppress the expression of Epidermal Growth Factor Receptor (EGFR). pjps.pk Other 2,4-diarylaminopyrimidine hydrazone derivatives have shown potent inhibitory activity against Focal Adhesion Kinase (FAK). mdpi.com

Anti-inflammatory and Analgesic Properties

Pyrimidine and hydrazone derivatives have been recognized for their significant anti-inflammatory and analgesic potential. healthinformaticsjournal.comnih.gov These properties are often attributed to their ability to modulate the activity of enzymes and pathways involved in inflammation and pain signaling. mdpi.com

Several studies have evaluated newly synthesized pyrimidine derivatives for their anti-inflammatory and analgesic activities using preclinical models. nih.gov In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, many pyrimidine derivatives showed significant anti-inflammatory effects. researcher.lifenih.gov One study found that, with the exception of one compound, all tested pyrazolo-diazenyl-pyrimidine derivatives exhibited significant anti-inflammatory activity. nih.gov

The analgesic effects of these compounds have been assessed using methods such as the hot plate test (for central analgesic activity) and the acetic acid-induced writhing test (for peripheral analgesic activity). globalresearchonline.net Certain pyrazolo-diazenyl-pyrimidine derivatives showed significant analgesic effects. nih.gov Hydrazones containing 5-methyl-2-benzoxazolinones have also been reported to possess strong analgesic and anti-inflammatory properties. nih.gov

| Compound Type | Pharmacological Activity | Model | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo-diazenyl-pyrimidine derivatives (C18a, C20, C21b, C22) | Analgesic | Not Specified | Showed the most significant analgesic effects among the series. | nih.gov |

| Pyrazolo-diazenyl-pyrimidine derivatives | Anti-inflammatory | Carrageenan induced paw edema | All tested compounds (except one) showed significant activity. | nih.gov |

| N-pyrrolylcarbohydrazide (Compound 1) | Anti-inflammatory | Carrageenan induced paw edema | Exhibited dose-dependent anti-inflammatory activity. | nih.gov |

| Pyrimidine derivatives (L1, L2) | Anti-inflammatory | LPS-stimulated THP-1 cells | Demonstrated dose-dependent inhibition of inflammatory cell growth. | mdpi.comnih.gov |

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in various diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. nih.gov Pyrimidine derivatives have been identified as a potent class of compounds with significant antioxidant activity. nih.govresearchgate.net

The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. researchgate.net The presence of -NH and -SH groups, or a hydrazino (-NH-NH₂) group, in the pyrimidine structure is thought to contribute to their potent antioxidant activity. nih.gov For instance, a series of dihydropyrimidine (B8664642) carbonitrile and their hydrazine derivatives revealed potent antioxidant activity. nih.gov Another study on newly synthesized pyrimidine and pyrimidopyrimidine derivatives showed that several compounds demonstrated strong antioxidant effects, which was attributed to their ability to protect red blood cells from hemolysis. nih.gov

| Compound Type | Assay | Activity | Reference |

|---|---|---|---|

| Dihydropyrimidine hydrazine derivatives (3a to 3c) | DPPH radical scavenging | Potent antioxidant activity due to -NH-NH₂ group. | nih.gov |

| Pyrimidopyrimidine derivatives (4b, 10c, 11a-c) | Anti-hemolytic, Free radical scavenging | Demonstrated strong antioxidant effects. | nih.gov |

| 2-(1-(substituted phenyl)ethylidene)-1-(4,6-dimethylpyrimidin-2-yl)hydrazines (6d, 6e, 6h, 6j) | DPPH, H₂O₂, NO, Superoxide scavenging | Found to have good antioxidant activities. | researchgate.net |

| Pyrimidine derivative of 3-(2-thienyl)acrylic acid (Compound 5) | AAPH-induced linoleic acid peroxidation | High activity (78% inhibition). | mdpi.com |

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Acetylcholinesterase)

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Research has focused on their effects on enzymes like xanthine oxidase and acetylcholinesterase, which are targets for gout and Alzheimer's disease, respectively.

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid leads to hyperuricemia and gout. Therefore, XO inhibitors are effective treatments for these conditions. nih.gov Several new pyrimidine and triazolopyrimidine derivatives have been prepared and shown to have strong xanthine oxidase inhibitory activities. pjps.pknih.gov In one study, a triazolopyrimidine derivative (compound 6b) exhibited an IC₅₀ of 0.63 μg/ml, which was comparable to the standard drug allopurinol (B61711) (IC₅₀ = 0.62 μg/ml). pjps.pknih.gov

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibiting AChE is a primary therapeutic strategy for managing Alzheimer's disease. researchgate.net Hydrazone and N-acylhydrazone derivatives have been evaluated as multi-target ligands for Alzheimer's disease, with studies showing they are potent inhibitors of human cholinesterases, with inhibition constants (Ki) in the micromolar range. tandfonline.com A series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were also designed as AChE inhibitors, with one compound (10q) showing better inhibitory activity (IC₅₀ = 0.88 µM) than the reference drug Huperzine-A. nih.gov

| Enzyme | Compound Type | Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Xanthine Oxidase | Triazolopyrimidine derivative (6b) | 0.63 µg/ml | pjps.pknih.gov |

| Xanthine Oxidase | 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 µM | msu.ru |

| Acetylcholinesterase | Pyridoxal-hydrazone derivative (Compound 2) | Kᵢ = 16 µM | tandfonline.com |

| Acetylcholinesterase | 2-(2-oxoethyl)pyrimidine-5-carboxamide (Compound 10q) | 0.88 µM | nih.gov |

| Acetylcholinesterase | Pyrimidine-Pyridine Hybrid (12b) | 36 nM | researchgate.net |

Neuroprotective Activity

Derivatives of this compound have been investigated for their potential to protect nerve cells from damage and degeneration. Research has focused on synthesizing novel compounds and evaluating their efficacy in various models of neurotoxicity.

One area of study involves the synthesis of hydrazone and thiosemicarbazide (B42300) derivatives incorporating the pyrimidine ring. tandfonline.com A study focused on creating a series of ethyl 4-{2-[(substituted)carbamothioyl]hydrazin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carboxylates. These compounds were synthesized by reacting ethyl 4-hydrazinyl-2-(methylsulfanyl)pyrimidine-5-carboxylate with different isothiocyanates. tandfonline.com The resulting derivatives were then evaluated for their neuroprotective effects.

In a recent 2025 study, a tetrahydropyrimidine (B8763341) derivative was shown to provide neuroprotection in an animal model of schizophrenia induced by ketamine. nih.govresearchgate.net The administration of this derivative was found to mitigate positive, negative, and cognitive symptoms. nih.govresearchgate.net The protective mechanism involved the moderation of oxidative and inflammatory markers, suggesting that the anti-inflammatory properties of pyrimidine derivatives could be beneficial in treating schizophrenia. nih.gov Another investigation into a novel pyrimidine derivative, 4-{2-[2-(3,4-dimethoxyphenyl)-vinyl]-6-ethyl-4-oxo-5-phenyl-4H-pyrimidin-1-yl}benzsulfamide, demonstrated its ability to restore brain cell activity in an experimental model of chronic traumatic encephalopathy by preserving mitochondrial function. mdpi.com

Other Pharmacological Activities

The structural versatility of this compound has allowed for the creation of derivatives with a wide spectrum of pharmacological activities.

Anticonvulsant Activity

Pyrimidine and its derivatives are recognized for their potential anticonvulsant properties. nih.gov Various studies have synthesized and tested pyrimidine derivatives for their ability to prevent or reduce the severity of seizures.

One study involved the synthesis of a series of 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives. These compounds were evaluated for their anticonvulsant effects in the maximal electroshock (MES) test. Several compounds, including those with 4-bromo-benzylidene, 4-hydroxy-benzylidene, and 3-fluoro-benzylidene substitutions, were found to be highly active at a dose of 30 mg/kg, indicating their potential to prevent seizure spread. nih.gov

Another line of research focused on pyrimidine hydrazones, which were synthesized and evaluated as potential anticonvulsant agents. wisdomlib.org In models using isoniazid (B1672263) and thiosemicarbazide to induce seizures in mice, specific compounds like SBP-1a and SBP-3c showed significant anticonvulsant properties when administered at a 30 mg/kg dose. wisdomlib.org

Furthermore, research into 6-methyl-2-thiopyrimidine-4(3H)-one derivatives has also shown promise. The presence of a sulfur atom in the pyrimidine molecule appears to positively influence anticonvulsant activity. pensoft.net

| Derivative Class | Key Findings | Test Model | Reference |

|---|---|---|---|

| 2-[2-(substituted benzylidene) hydrazinyl]-pyrimidine-5-carbonitriles | Compounds with 4-bromo, 4-hydroxy, and 3-fluoro substitutions were highly active at 30 mg/kg. | Maximal Electroshock (MES) | nih.gov |

| Pyrimidine Hydrazones | Compounds SBP-1a and SBP-3c showed significant activity at 30 mg/kg. | Isoniazid and Thiosemicarbazide induced seizures | wisdomlib.org |

| 6-methyl-2-thiopyrimidine-4(3H)-one derivatives | Exocyclic sulfur atom positively influences activity. | Pentylenetetrazole seizure model | pensoft.net |

Antihypertensive Activity

Hydrazine derivatives, including those derived from pyrimidines, have been noted for their use as antihypertensive agents. nih.gov Research in this area has led to the design and synthesis of novel pyrimidine derivatives with the potential to lower blood pressure.

A series of new pyrimidine derivatives based on a nifedipine-like structure were synthesized and evaluated for their antihypertensive effects. Several of these compounds demonstrated a significant decrease in the mean arterial blood pressure in rabbits, with reductions ranging from 51.4 to 78.2 mmHg. osti.gov Certain derivatives also exhibited calcium channel blocking activity and caused relaxation of rabbit aortae, in some cases superior to that of nifedipine. osti.gov One compound, in particular, was shown to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta. osti.gov

Another study prepared a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives and tested their ability to reduce blood pressure in spontaneously hypertensive rats. A number of these compounds were active at oral doses ranging from 0.3 to 10 mg/kg and also demonstrated alpha-adrenoceptor blocking effects. nih.gov

| Derivative Class | Mechanism/Key Findings | Effect | Reference |

|---|---|---|---|

| Nifedipine-like Pyrimidine Derivatives | Calcium channel blockade; Activation of eNOS expression. | Decreased mean arterial blood pressure by 51.4 to 78.2 mmHg in rabbits. | osti.gov |

| 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Alpha-adrenoceptor blocking effects. | Active at oral doses of 0.3-10 mg/kg in hypertensive rats. | nih.gov |

Hypoglycemic Activity

The potential of pyrimidine derivatives in managing diabetes has also been an area of active research. A new hypoglycemic agent, 2-piperazinyl-4-methylamino-5-methylthieno[2,3-d]pyrimidine dihydrochloride (B599025) hydrate (B1144303), demonstrated potent, dose-dependent hypoglycemic effects in rats and mice. nih.gov This compound was found to be significantly more potent than tolbutamide (B1681337) and phenformin. Its mechanism of action appears to be primarily through an extrapancreatic pathway that increases blood lactate, possibly through anaerobic glycolysis or inhibition of gluconeogenesis, with some contribution from increased plasma insulin (B600854) levels. nih.gov

Other research has explored dihydropyrimidone derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Several of these compounds were identified as potent competitive inhibitors, suggesting their potential utility in mitigating diabetes. nih.gov

CNS Depressant Activity

The pyrimidine scaffold is a key component in many compounds designed to act on the central nervous system. nih.goveurekaselect.com Research has been conducted on various pyrimidine-bearing compounds for treating a range of CNS disorders. nih.gov These studies have explored derivatives acting as agonists or antagonists for various receptors, including serotonin, adenosine, and cannabinoid receptors, highlighting the broad potential of pyrimidine derivatives as CNS agents. nih.goveurekaselect.com

Structure Activity Relationship Sar Studies of 4 Hydrazino 2 Methylsulfanyl Pyrimidine Derivatives

Impact of Hydrazone Formation on Biological Activity

The transformation of the nucleophilic hydrazino group into a hydrazone moiety is a common and effective strategy in medicinal chemistry to generate compounds with diverse biological activities. nih.gov Hydrazones, characterized by the azometine (-NHN=CH-) group, have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral activities. nih.govnih.govresearchgate.net

The formation of a hydrazone from a 4-hydrazino-2-(methylsulfanyl)pyrimidine precursor introduces a rigid and planar linker, which can significantly influence the molecule's interaction with biological targets. This modification expands the chemical diversity of the scaffold, allowing for the introduction of various aryl or heteroaryl substituents via the aldehyde or ketone condensation partner. mdpi.com This structural alteration is beneficial for several reasons:

Enhanced Target Interaction: The hydrazone linkage can participate in hydrogen bonding and other non-covalent interactions within a receptor's active site, potentially increasing binding affinity. The presence of the azometine proton and the lone pair of electrons on the nitrogen atoms are key features for these interactions. nih.govnih.gov

Modulation of Physicochemical Properties: The conversion to a hydrazone alters the compound's lipophilicity, polarity, and electronic distribution. These changes can improve pharmacokinetic properties, such as membrane permeability and metabolic stability.

Introduction of Additional Pharmacophores: The substituent introduced during hydrazone formation can itself be a pharmacophore, leading to hybrid molecules with dual-action potential or enhanced potency. For instance, incorporating a pyrazole (B372694) unit via this linkage has been explored to construct novel compounds with enhanced bioactivity. mdpi.com